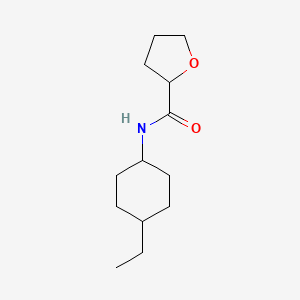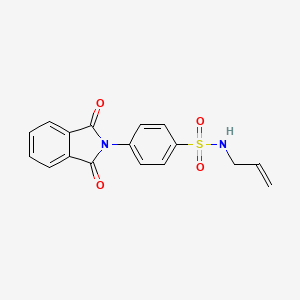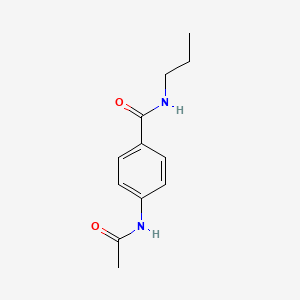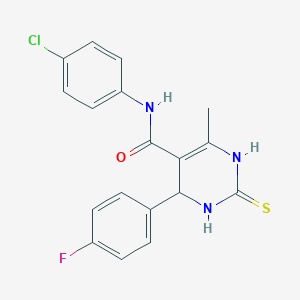
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide, also known as KT-5720, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study various cellular processes.
Wirkmechanismus
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide acts as a competitive inhibitor of PKA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a disruption of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of PKA by N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by blocking cell cycle progression. It has also been shown to inhibit the release of insulin from pancreatic beta cells, suggesting a potential role in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide in lab experiments is its potency and selectivity for PKA. This allows researchers to specifically target and investigate the role of PKA in various cellular processes. However, one limitation of using N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide is its potential off-target effects. As with any inhibitor, there is a risk of unintended effects on other enzymes or signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide. One area of interest is its potential use in the treatment of cancer. By inhibiting PKA, N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide may be able to slow or stop the growth of cancer cells. Another potential application is in the treatment of diabetes. By inhibiting insulin release from pancreatic beta cells, N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide may be able to improve glucose control in diabetic patients. Finally, further research is needed to fully understand the potential off-target effects of N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide and to develop more selective inhibitors of PKA.
Synthesemethoden
The synthesis of N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-ethylcyclohexanone with sodium hydride to form the corresponding sodium enolate. This is followed by the addition of 2-furancarboxylic acid chloride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide has been widely used in scientific research to study various cellular processes. It is a potent and selective inhibitor of protein kinase A (PKA), a key enzyme involved in the regulation of cellular signaling pathways. PKA plays a crucial role in a wide range of physiological processes, including metabolism, cell proliferation, and gene expression. By inhibiting PKA, N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide can be used to investigate the role of PKA in these processes.
Eigenschaften
IUPAC Name |
N-(4-ethylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h10-12H,2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCXOMNLMPIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide](/img/structure/B4936510.png)
![2,4-dimethoxy-N'-{4-methoxy-3-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4936513.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4936521.png)

![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)
![N-(4-bromophenyl)-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4936545.png)


![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)


![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)